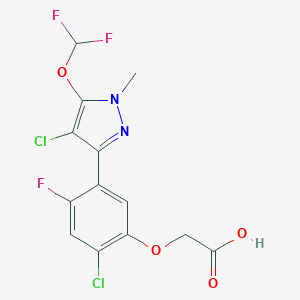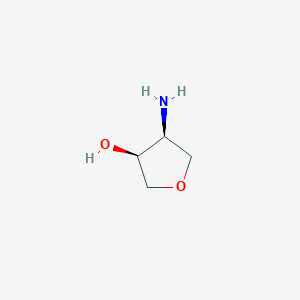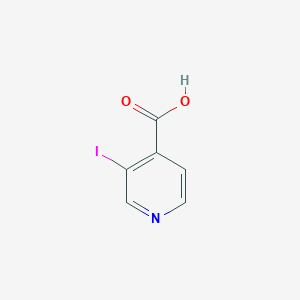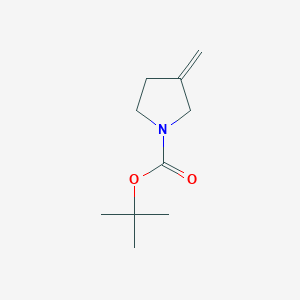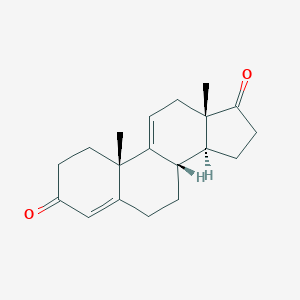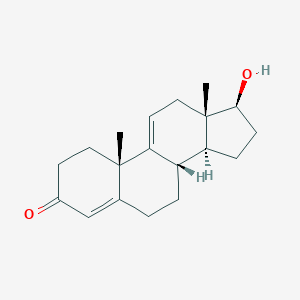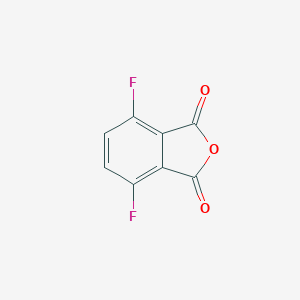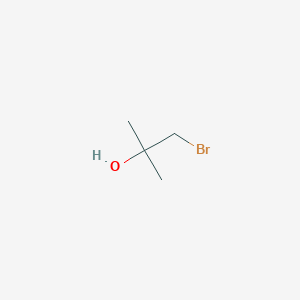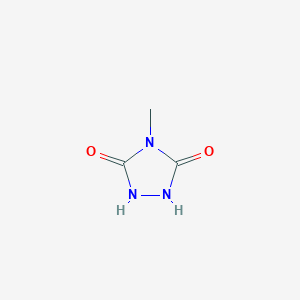
4-Methyl-1,2,4-triazolidine-3,5-dione
描述
Synthesis Analysis
The synthesis of 4-Methyl-1,2,4-triazolidine-3,5-dione has been explored through different methods. A notable approach includes solid-phase synthesis techniques, which offer a traceless synthesis route via cyclo-elimination from the solid phase, induced by catalytic amounts of base or by simply refluxing the urea carbamate intermediate (Park & Cox, 2002).
Molecular Structure Analysis
The molecular structure of 4-Methyl-1,2,4-triazolidine-3,5-dione has been determined to exist in the diketo form within crystals. The geometry of the ring adopts a conformation between an envelope and a half-chair, with adjacent hydrogen atoms in a trans position. This structure is stabilized by N-H...O hydrogen bonds, forming an eight-membered pseudocycle that influences the packing mode in the crystal lattice (Tenon, Carles, & Aycard, 1995).
Chemical Reactions and Properties
4-Methyl-1,2,4-triazolidine-3,5-dione participates in various chemical reactions, demonstrating its versatility as a reagent. For instance, its interaction with tetracyclopropylethylene leads to the formation of a meso-ionic compound through a unique reaction pathway, influenced by the cyclopropyl groups' steric and conformational properties. This compound undergoes an unprecedented rearrangement to diazetidine upon heating, showcasing its reactive adaptability (Kim & O’Shea, 2004).
Physical Properties Analysis
The crystalline structure and intermolecular hydrogen bonding significantly affect 4-Methyl-1,2,4-triazolidine-3,5-dione's physical properties. Its packing mode in crystals, dictated by the hydrogen bonding and geometric conformation, can influence its solubility, melting point, and other physical characteristics relevant to its handling and application in chemical syntheses.
Chemical Properties Analysis
Chemically, 4-Methyl-1,2,4-triazolidine-3,5-dione exhibits properties typical of triazolidinediones, such as the ability to form stable adducts with conjugated dienes through Diels-Alder cycloaddition. This reactivity is utilized in derivatization techniques for analytical purposes, such as gas chromatography-mass spectrometry (GC-MS), highlighting its utility as a chemical tool for the selective analysis of conjugated dienes (Young, Vouros, & Holick, 1990).
科学研究应用
Application 1: Synthesis of Organic Molecules
- Summary of the Application : 1,2,4-triazolidine-3-thiones are used in the synthesis of organic molecules. A green catalyst, meglumine, is used for the synthesis of 1,2,4-triazolidine-3-thiones under one-pot condition .
- Methods of Application : Various substituted aldehydes or ketones react well with thiosemicarbazide to give desired compounds in good quantity. The reaction is carried out at room temperature in the presence of the catalytic amount of meglumine .
- Results or Outcomes : The developed protocol offers several advantages such as shorter reaction times, mild reaction conditions, easy workup, simple purification procedures, water as a solvent, and wide substrate scope tolerance .
Application 2: Acetylcholinesterase Inhibitors
- Summary of the Application : 1,2,4-triazolidine-3-thiones have been synthesized and evaluated as potent acetylcholinesterase inhibitors .
- Methods of Application : A simple reaction between aldehydes and thiosemicarbazide for a short time in 60:40 v/v water/ethanol at room temperature offers target 1,2,4-triazolidine-3-thione derivatives .
- Results or Outcomes : Synthesized compounds show noteworthy acetylcholinesterase (AChE) inhibitory activity with much lower IC50 values 0.0269±0.0021–1.1725±0.0112 μM than standard Neostigmine methylsulphate .
Application 3: Synthesis of Annulated Dihydropyridazines
- Summary of the Application : 4-Phenyl-1,2,4-triazoline-3,5-dione (PTAD) can be used as a dehydrogenating agent to synthesize annulated dihydropyridazines .
- Methods of Application : This involves an inverse [4+2] cycloaddition reaction between cyclic alkenes and 1,2,4,5-tetrazines .
- Results or Outcomes : The result is the synthesis of annulated dihydropyridazines .
Application 4: Oxidation of Thiols to Disulfides
- Summary of the Application : 4-Phenyl-1,2,4-triazoline-3,5-dione (PTAD) can be used as an efficient and selective reagent for the oxidation of thiols to disulfides .
- Methods of Application : This involves the reaction of thiols with PTAD .
- Results or Outcomes : The result is the selective oxidation of thiols to disulfides .
Application 5: Elucidation of Trichogramma Pheromone
- Summary of the Application : 4-Methyl-1,2,4-triazolidine-3,5-dione is used in the partial elucidation of Trichogramma putative sex pheromone at trace levels .
- Methods of Application : This involves the use of 4-Methyl-1,2,4-triazolidine-3,5-dione in the analysis of trace amounts of the pheromone .
- Results or Outcomes : This has helped in the identification of the Trichogramma putative sex pheromone .
Application 6: Synthesis of Diels-Alder Cycloaddition Products
- Summary of the Application : 4-Methyl-1,2,4-triazolidine-3,5-dione can be used as a dienophile to form stable adducts with conjugated dienes, generating Diels-Alder cycloaddition products .
- Methods of Application : This involves a reaction between 4-Methyl-1,2,4-triazolidine-3,5-dione and conjugated dienes .
- Results or Outcomes : The reaction is rapid, highly selective for conjugated dienes, and the derivatives are suitable for analysis by gas chromatography .
Application 7: Protection of the Cyclohexadiene Fragment
- Summary of the Application : 4-Phenyl-1,2,4-triazoline-3,5-dione (a related compound) can be used for the protection of the cyclohexadiene fragment in several natural compounds .
- Methods of Application : This involves the use of 4-Phenyl-1,2,4-triazoline-3,5-dione in the synthesis of natural compounds .
- Results or Outcomes : This method has found application for the protection of the cyclohexadiene fragment in several natural compounds, for example, in vitamin D .
安全和危害
未来方向
属性
IUPAC Name |
4-methyl-1,2,4-triazolidine-3,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5N3O2/c1-6-2(7)4-5-3(6)8/h1H3,(H,4,7)(H,5,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJOOWWMZMXBLAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)NNC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20936791 | |
| Record name | 4-Methyl-4H-1,2,4-triazole-3,5-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20936791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-1,2,4-triazolidine-3,5-dione | |
CAS RN |
16312-79-1 | |
| Record name | Bicarbamimide, N-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016312791 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Methyl-4H-1,2,4-triazole-3,5-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20936791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-methyl-1,2,4-triazolidine-3,5-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Dimethyl (2S)-2-[[4-[(2,2,2-trifluoroacetyl)amino]benzoyl]amino]pentanedioate](/img/structure/B41799.png)
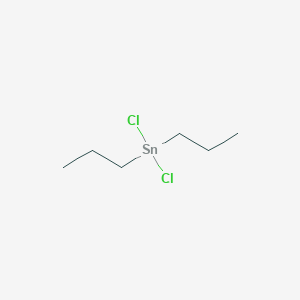
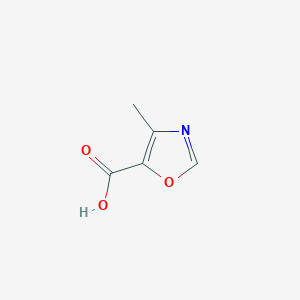
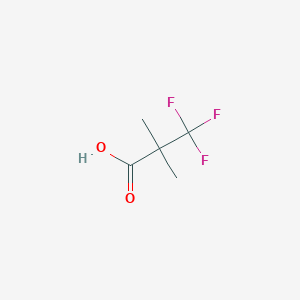
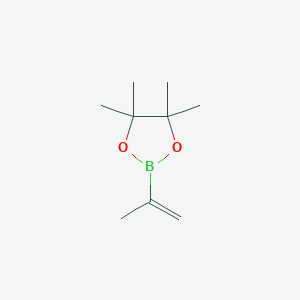
![Methyl 3-[[1-methyl-3-(trifluoromethyl)pyrazole-4-carbonyl]amino]thiophene-2-carboxylate](/img/structure/B41818.png)
